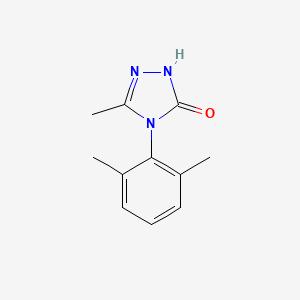![molecular formula C16H15N3OS B5714921 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)
2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole, also known as DPAI, is a molecule that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. DPAI belongs to the class of indole derivatives and is a potent inhibitor of protein kinase C (PKC).
Mécanisme D'action
2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole exerts its anti-cancer effects by selectively inhibiting the activity of PKC, leading to the suppression of cell proliferation and induction of apoptosis. 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole has been shown to be effective against various cancer cell lines, including breast, lung, and prostate cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole has been shown to have other physiological effects, including anti-inflammatory and anti-oxidant properties. 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole has also been studied for its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole in lab experiments is its selectivity towards PKC, which allows for targeted inhibition of this enzyme. However, 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole has limited solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole. One area of interest is the development of more efficient synthesis methods to produce 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole in larger quantities. Another direction is the investigation of the potential applications of 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole in other fields, such as materials science and agriculture. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole involves several steps, including the condensation of 2-acetylindole with pyrimidine-2-thiol, followed by the reaction with methyl iodide and sodium hydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole has been extensively studied for its potential applications in cancer treatment. PKC is a family of enzymes that play a crucial role in cell signaling and are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Abnormal activation of PKC has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.
Propriétés
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-pyrimidin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-12(2)19(14-7-4-3-6-13(11)14)15(20)10-21-16-17-8-5-9-18-16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICCYDJUCWEHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)

![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)


![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)